molecular formula C14H17N3O2 B8289437 4-(1H-indazol-5-yloxy)cyclohexanecarboxamide

4-(1H-indazol-5-yloxy)cyclohexanecarboxamide

Cat. No. B8289437
M. Wt: 259.30 g/mol
InChI Key: GKRDNBTXBLSHEF-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Lithium aluminum hydride (58 mg, 1.54 mmol) was added to a solution of the 4-(1H-indazol-5-yloxy)cyclohexanecarboxamide (100 mg, 0.386 mmol) obtained in Example 369 in tetrahydrofuran (3 ml), and the resulting mixture was refluxed. After 6 hours, water (0.087 ml), a 2M-aqueous sodium hydroxide solution (0.176 ml) and then water (0.261 ml) were added to the reaction mixture, and the resulting solution was filtered by the use of Celite. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol→chloroform/methanol (1%-aqueous ammonia)) to obtain 1-[4-(1H-indazol-5-yloxy)cyclohexyl]methanamine (49 mg, 52%).
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.087 mL
Type
reactant
Reaction Step Two
Quantity
0.176 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.261 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH:7]1[C:15]2[C:10](=[CH:11][C:12]([O:16][CH:17]3[CH2:22][CH2:21][CH:20]([C:23]([NH2:25])=O)[CH2:19][CH2:18]3)=[CH:13][CH:14]=2)[CH:9]=[N:8]1.O.[OH-].[Na+]>O1CCCC1>[NH:7]1[C:15]2[C:10](=[CH:11][C:12]([O:16][CH:17]3[CH2:18][CH2:19][CH:20]([CH2:23][NH2:25])[CH2:21][CH2:22]3)=[CH:13][CH:14]=2)[CH:9]=[N:8]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
58 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mg
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)OC1CCC(CC1)C(=O)N
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.087 mL
Type
reactant
Smiles
O
Name
Quantity
0.176 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.261 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed
FILTRATION
Type
FILTRATION
Details
the resulting solution was filtered by the use of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol→chloroform/methanol (1%-aqueous ammonia))

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)OC1CCC(CC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 49 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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